2-(4-Ethylthiophenyl)-6-methylbenzoic acid
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Overview
Description
2-(4-Ethylthiophenyl)-6-methylbenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids. This compound features a benzoic acid core substituted with an ethylthiophenyl group at the 2-position and a methyl group at the 6-position. The presence of these substituents imparts unique chemical properties to the molecule, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethylthiophenyl)-6-methylbenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The general steps are as follows:
Preparation of the Aryl Halide: The starting material, 4-ethylthiophenyl bromide, is synthesized by bromination of 4-ethylthiophenyl.
Coupling Reaction: The aryl halide is then coupled with 2-methylbenzoic acid boronic acid in the presence of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene) to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylthiophenyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
2-(4-Ethylthiophenyl)-6-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Ethylthiophenyl)-6-methylbenzoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins or enzymes, influencing their activity. The ethylthiophenyl group can interact with hydrophobic pockets in proteins, affecting binding affinity and specificity. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
2-(4-Methylthiophenyl)-6-methylbenzoic acid: Similar structure but with a methyl group instead of an ethyl group.
2-(4-Ethylphenyl)-6-methylbenzoic acid: Lacks the sulfur atom in the thiophenyl group.
2-(4-Ethylthiophenyl)-benzoic acid: Lacks the methyl group at the 6-position.
Uniqueness: 2-(4-Ethylthiophenyl)-6-methylbenzoic acid is unique due to the combination of the ethylthiophenyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2-(4-ethylsulfanylphenyl)-6-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2S/c1-3-19-13-9-7-12(8-10-13)14-6-4-5-11(2)15(14)16(17)18/h4-10H,3H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSIEWJEBWSLPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=CC=CC(=C2C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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